3-(Trichlorostannyl)propanoyl chloride
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Overview
Description
3-(Trichlorostannyl)propanoyl chloride is a chemical compound with the molecular formula C3H4Cl4OSn It is an organotin compound, which means it contains a tin atom bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trichlorostannyl)propanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with tin tetrachloride (SnCl4) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction can be represented as follows:
CH2ClCH2COCl+SnCl4→CH2ClCH2CO-SnCl3+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Trichlorostannyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organotin compounds.
Reduction Reactions: The compound can be reduced to form organotin hydrides or other reduced species.
Oxidation Reactions: Oxidation can lead to the formation of tin oxides or other oxidized tin species.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., NH3) or alcohols (e.g., ROH) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Reduction: Formation of organotin hydrides.
Oxidation: Formation of tin oxides or other oxidized species.
Scientific Research Applications
3-(Trichlorostannyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymer additives.
Mechanism of Action
The mechanism of action of 3-(Trichlorostannyl)propanoyl chloride involves its reactivity with various nucleophiles and electrophiles. The trichlorostannyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but lacks the trichlorostannyl group.
Tin Tetrachloride (SnCl4): A precursor used in the synthesis of 3-(Trichlorostannyl)propanoyl chloride.
Organotin Hydrides: Compounds containing tin-hydrogen bonds, which can be derived from the reduction of this compound.
Uniqueness
This compound is unique due to the presence of both a trichlorostannyl group and a propanoyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-trichlorostannylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClO.3ClH.Sn/c1-2-3(4)5;;;;/h1-2H2;3*1H;/q;;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOADEFMOHKRHE-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](Cl)(Cl)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4OSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499374 |
Source
|
Record name | 3-(Trichlorostannyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59586-10-6 |
Source
|
Record name | 3-(Trichlorostannyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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